![molecular formula C19H14F3N3O5 B2892300 Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-28-4](/img/structure/B2892300.png)
Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
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Description
Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a useful research compound. Its molecular formula is C19H14F3N3O5 and its molecular weight is 421.332. The purity is usually 95%.
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Biological Activity
Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS No. 339106-36-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C18H12F3N3O5
- Molecular Weight : 407.3 g/mol
- Structural Features :
- Contains a nitro group and trifluoromethyl group which are significant for its biological activity.
- Isoquinoline structure contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Nitration : The starting material undergoes nitration to introduce the nitro group.
- Reduction : The nitro group can be reduced to an amino group.
- Alkylation : Further modifications lead to the final isoquinoline derivative.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, likely due to its ability to disrupt cellular membranes and interfere with metabolic processes.
- Anti-inflammatory Properties : Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in biological systems.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and function .
- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit the production of nitric oxide in macrophages, suggesting a potential role in treating inflammatory diseases .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that certain analogs of the compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Data Table of Biological Activities
Properties
IUPAC Name |
methyl 2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5/c1-23(15-8-7-11(19(20,21)22)9-16(15)25(28)29)24-10-14(18(27)30-2)12-5-3-4-6-13(12)17(24)26/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQDBORWXMQMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])N2C=C(C3=CC=CC=C3C2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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